molecular formula C14H24O4 B2981293 (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate CAS No. 2551120-31-9

(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate

Cat. No.: B2981293
CAS No.: 2551120-31-9
M. Wt: 256.342
InChI Key: NSGUPCRVTVFABG-UHFFFAOYSA-N
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Description

(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxycyclopropyl group attached to a methyl group, which is further connected to a propyloxane ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxycyclopropyl Group: This step involves the reaction of a suitable cyclopropane derivative with methanol under acidic conditions to introduce the methoxy group.

    Attachment of the Methyl Group: The methoxycyclopropyl intermediate is then reacted with a methylating agent, such as methyl iodide, in the presence of a base to form the (1-Methoxycyclopropyl)methyl intermediate.

    Formation of the Propyloxane Ring: The intermediate is subjected to a cyclization reaction with a suitable diol and a dehydrating agent to form the propyloxane ring.

    Introduction of the Carboxylate Group: Finally, the propyloxane intermediate is reacted with a carboxylating agent, such as carbon dioxide, under basic conditions to introduce the carboxylate functional group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex organic molecules.

    Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.

Biology:

    Biochemical Studies: The compound can be used to study enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

    (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate: Unique due to its specific combination of functional groups and ring structures.

    Cyclopropylmethyl derivatives: Similar in having a cyclopropylmethyl group but differ in other functional groups.

    Propyloxane derivatives: Similar in having a propyloxane ring but differ in other substituents.

Uniqueness: this compound is unique due to its combination of a methoxycyclopropyl group, a propyloxane ring, and a carboxylate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

(1-methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-3-4-12-9-11(5-8-17-12)13(15)18-10-14(16-2)6-7-14/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGUPCRVTVFABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(CCO1)C(=O)OCC2(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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